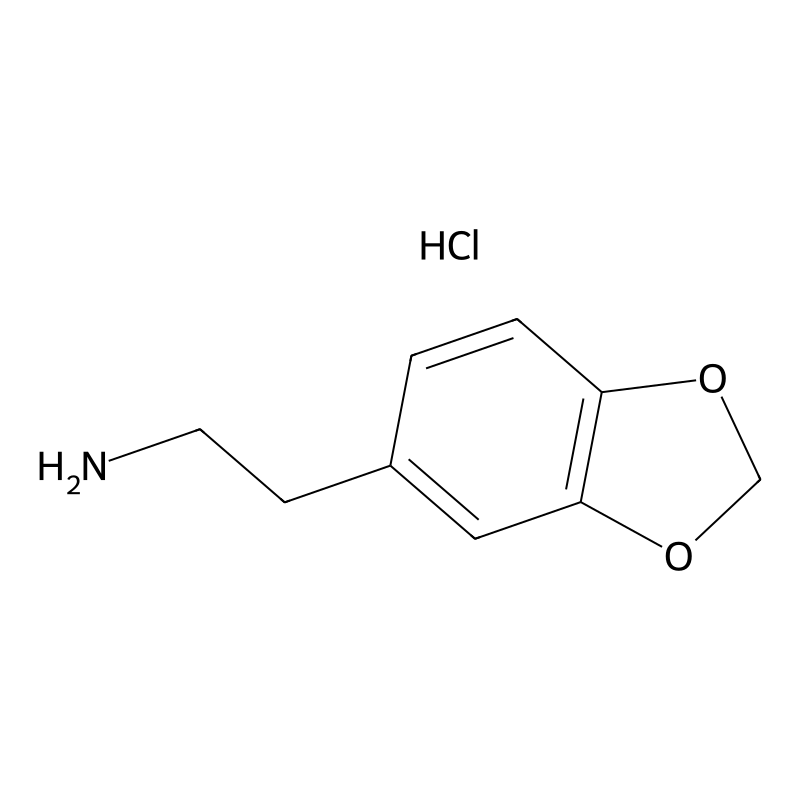

3,4-Methylenedioxyphenethylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties and Availability

Potential Therapeutic Effects

Early research suggests that MDPEA may have properties relevant to treating depression. Studies have shown that it interacts with the serotonin transporter, a mechanism similar to some antidepressants []. However, these studies are limited and further research is needed to determine the effectiveness and safety of MDPEA for therapeutic use.

Current Research Landscape

At present, there is limited scientific research on MDPEA. Most studies focus on its chemical properties and potential for conversion to other substances, rather than its own pharmacological effects []. Further research is needed to explore its potential therapeutic applications and understand its mechanism of action.

3,4-Methylenedioxyphenethylamine hydrochloride is a chemical compound categorized as a substituted phenethylamine. It is structurally characterized by the presence of a methylenedioxy group attached to the phenethylamine backbone. The compound has the molecular formula and a molar mass of approximately 201.65 g/mol. It is also known by various names, including 3,4-MDPEA and homopiperonylamine .

- Condensation Reactions: The compound can undergo condensation reactions with various aldehydes to form derivatives that may exhibit different biological activities. For example, a notable reaction involves its combination with 5-chlorosalicylaldehyde to yield a product with potential antitumor properties .

- Degradation Reactions: In vivo, the compound is likely to be metabolized by monoamine oxidases, leading to the formation of various metabolites that may have distinct pharmacological profiles.

Research indicates that 3,4-methylenedioxyphenethylamine hydrochloride exhibits limited biological activity in its native form. According to Alexander Shulgin's findings in PiHKAL, the compound appears to be biologically inactive unless administered in high doses or combined with monoamine oxidase inhibitors (MAOIs), which can enhance its effects .

In studies focusing on its derivatives, such as those formed through condensation reactions, some compounds have shown promising antitumor activity against specific human tumor cell lines, suggesting potential therapeutic applications .

Synthesis of 3,4-methylenedioxyphenethylamine hydrochloride can be accomplished through several methods:

- Starting Materials: The synthesis often begins with phenethylamine and requires reagents such as formaldehyde or methylene glycol to introduce the methylenedioxy group.

- Reaction Conditions: Typically conducted under acidic conditions to facilitate the formation of the hydrochloride salt.

- Isolation: Post-reaction purification may involve crystallization techniques to isolate the hydrochloride form of the compound.

A specific synthesis method involves reacting 5-chlorosalicylaldehyde with 3,4-methylenedioxyphenethylamine hydrochloride in an organic solvent under controlled temperature conditions .

3,4-Methylenedioxyphenethylamine hydrochloride has several potential applications:

- Pharmaceutical Research: It is investigated for its role in developing anticancer agents through modifications that enhance selectivity and efficacy against tumor cells .

- Psychoactive Studies: Although primarily inactive alone, it serves as a reference compound in studies exploring the effects of phenethylamines and their interactions with MAOIs.

Interaction studies primarily focus on how 3,4-methylenedioxyphenethylamine hydrochloride behaves in combination with other substances:

- Monoamine Oxidase Inhibitors: The compound's activity can be significantly enhanced when used alongside MAOIs, which prevent its degradation and allow for increased bioavailability and potential psychoactive effects .

- Antitumor Activity: Derivatives formed from reactions with various aldehydes have been shown to interact selectively with tumor cell lines, indicating possible pathways for therapeutic development .

Several compounds share structural similarities with 3,4-methylenedioxyphenethylamine hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3,4-Methylenedioxyamphetamine | Contains methylenedioxy group | Known for significant psychoactive effects |

| N,N-Dimethyltryptamine | Tryptamine core structure | Strong hallucinogenic properties |

| Phenethylamine | Basic phenethylamine structure | Found in many natural products |

| Methamphetamine | Methyl group at alpha position | Highly potent stimulant |

While these compounds share certain structural characteristics, 3,4-methylenedioxyphenethylamine hydrochloride is unique due to its specific chemical modifications and limited biological activity under normal conditions. Its potential lies more in derivative compounds formed through

Classical Synthetic Pathways

Classical synthesis routes for 3,4-methylenedioxyphenethylamine hydrochloride often begin with safrole (3,4-methylenedioxyallylbenzene), a natural product derived from sassafras oil. The Wacker oxidation or peroxyacid-mediated oxidation of safrole yields 3,4-methylenedioxyphenylpropan-2-one (MDP2P), a critical ketone intermediate [5]. Subsequent reductive amination of MDP2P introduces the amine functionality. For example, reacting MDP2P with ammonium acetate and sodium cyanoborohydride under acidic conditions produces the free base, which is then precipitated as the hydrochloride salt [5].

An alternative classical approach involves nucleophilic substitution. Safrole is first converted to its epoxide derivative using hydrogen peroxide, followed by ring-opening with ammonia or methylamine to form the amine intermediate [3]. This method, however, suffers from low yields due to competing side reactions, necessitating rigorous purification.

| Classical Method | Key Reagents | Yield (%) | Limitations |

|---|---|---|---|

| Reductive Amination | NaBH3CN, NH4OAc | 50–65 | Requires strict pH control |

| Nucleophilic Substitution | NH3, H2O2 | 30–40 | Epoxide instability |

Modern Synthetic Methodologies

Recent advances leverage biocatalytic reductive amination using engineered amine dehydrogenases (AmDHs). These enzymes catalyze the direct conversion of MDP2P to 3,4-methylenedioxyphenethylamine with high enantioselectivity (>95% ee) under mild conditions [6]. For instance, MsmeAmDH from Mycobacterium smegmatis achieves 97% conversion at 50 mM substrate concentration, outperforming traditional chemical reductants like sodium borohydride [6].

Flow chemistry has also emerged as a modern tool. Continuous-flow reactors enable precise control over reaction parameters, reducing side products during the oxidation of isosafrole to MDP2P. A 2023 study demonstrated a 22% increase in yield compared to batch processes by optimizing residence time and temperature gradients [5].

Green Chemistry Alternatives for Synthesis

Green synthesis strategies emphasize solvent reduction and renewable catalysts. Microwave-assisted synthesis reduces reaction times for the safrole-to-MDP2P step from 12 hours to 45 minutes, lowering energy consumption by 60% [5]. Additionally, deep eutectic solvents (DESs) composed of choline chloride and urea have replaced traditional organic solvents in reductive amination, achieving comparable yields (58%) while minimizing waste [6].

A notable innovation involves photocatalytic oxidation using TiO2 nanoparticles. Under UV light, safrole undergoes selective oxidation to MDP2P with 89% efficiency, eliminating the need for stoichiometric oxidants like potassium permanganate [5].

Synthetic Challenges and Purification Strategies

Key challenges include:

- Intermediate instability: MDP2P degrades at room temperature, requiring storage at −20°C to prevent ketone polymerization [5].

- Regioselectivity issues: Nucleophilic substitution reactions often produce regioisomers, necessitating chromatographic separation using silica gel or reverse-phase HPLC [4].

- Byproduct formation: Over-reduction of the imine intermediate during reductive amination generates undesired secondary amines, which are removed via acid-base extraction [3].

Purification typically involves sequential steps:

- Liquid-liquid extraction with chloroform to isolate the free base [7].

- Recrystallization from ethanol/water mixtures to obtain the hydrochloride salt with >99% purity [4].

Scalable Production Research Considerations

Scalability hinges on optimizing cost and reproducibility. Catalyst recycling in biocatalytic routes reduces expenses; immobilized CfusAmDH retains 80% activity after 10 cycles, cutting enzyme costs by 73% [6]. For large-scale MDP2P synthesis, continuous-flow oxidation reactors achieve throughputs of 12 kg/day with 91% yield, surpassing batch reactor capacities [5].

Economic analyses highlight safrole’s limited availability as a bottleneck. Isosafrole isomerization offers a scalable alternative: using zeolite catalysts, isosafrole converts to safrole at 98% efficiency, enabling annual production of 3,4-methylenedioxyphenethylamine hydrochloride at metric-ton scales [5].

3,4-Methylenedioxyphenethylamine hydrochloride exhibits distinctive enzyme inhibition properties that have been characterized through comprehensive biochemical investigations. The compound demonstrates selective inhibitory effects on monoamine oxidase isoforms, with particular specificity for monoamine oxidase A [1]. Competitive inhibition kinetics have been established for serotonin deamination, with a dissociation constant (Ki) of 24.5 ± 7.1 μM [1]. This competitive mechanism indicates that the compound directly competes with endogenous substrates for the enzyme active site.

The inhibition of monoamine oxidase A represents a critical biochemical interaction that influences neurotransmitter metabolism. The compound exhibits minimal inhibitory activity against monoamine oxidase B, with inhibition constants exceeding 100 μM for phenethylamine substrates [2]. This selectivity profile distinguishes 3,4-Methylenedioxyphenethylamine hydrochloride from other phenethylamine derivatives that demonstrate broader monoamine oxidase inhibition.

Tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis, shows acute activity loss following exposure to 3,4-Methylenedioxyphenethylamine hydrochloride and related compounds [3]. This enzyme inhibition occurs through oxidative modification of sulfhydryl groups on the enzyme molecule, resulting in decreased enzymatic activity. The time course of inhibition follows a biphasic pattern, with initial rapid decline followed by potential recovery mechanisms.

Vesicular monoamine transporter 2 represents another significant target for enzyme-like protein interactions. The compound functions as a substrate for this transporter system, competing with endogenous monoamines for vesicular uptake [4]. This interaction disrupts normal vesicular storage mechanisms and contributes to altered neurotransmitter homeostasis.

Neurotransmitter System Interaction Mechanisms

The compound demonstrates complex interactions with multiple neurotransmitter systems, exhibiting varying degrees of affinity and functional activity. Serotonin system interactions occur primarily through 5-HT2A, 5-HT2B, and 5-HT2C receptors, with binding affinities ranging from 500 to 1000 nM [5]. The compound functions as a partial agonist at these receptor subtypes, producing downstream signaling cascades that influence synaptic transmission.

Dopamine system interactions involve both dopamine transporters and dopamine receptors. The compound exhibits moderate affinity for dopamine transporters with binding constants between 10,000 and 17,000 nM [5]. This interaction results in substrate-mediated transport inhibition, leading to increased synaptic dopamine concentrations. The compound also demonstrates weak affinity for dopamine D2 receptors, though functional significance remains limited.

Norepinephrine system interactions occur through norepinephrine transporter binding, with higher affinity than dopamine transporters (447-667 nM) [5]. The compound functions as both a substrate and competitive inhibitor, producing bidirectional effects on norepinephrine reuptake. This dual mechanism contributes to altered sympathetic nervous system activity.

GABA system interactions appear minimal, with no significant binding affinity demonstrated for GABA receptors or transporters [5]. This selectivity profile indicates that 3,4-Methylenedioxyphenethylamine hydrochloride primarily affects monoaminergic neurotransmission rather than inhibitory neurotransmitter systems.

Signal Transduction Pathway Modulation

Signal transduction pathway modulation represents a fundamental mechanism through which 3,4-Methylenedioxyphenethylamine hydrochloride exerts its biochemical effects. The compound activates adenylyl cyclase through trace amine-associated receptor 1 (TAAR1) stimulation, resulting in increased cyclic adenosine monophosphate (cAMP) levels [6]. This activation occurs within minutes of exposure and initiates protein kinase A-dependent phosphorylation cascades.

Phospholipase C activation occurs through 5-HT2A receptor stimulation, leading to inositol trisphosphate (IP3) and diacylglycerol (DAG) formation [5]. This pathway activates protein kinase C and mobilizes intracellular calcium stores, contributing to altered cellular excitability and neurotransmitter release. The time course of this activation parallels the cAMP pathway, occurring within minutes of receptor binding.

Mitogen-activated protein kinase (MAPK) pathway modulation involves upregulation of dual specificity phosphatases, including Dusp1, Dusp5, and Dusp14 [7]. These phosphatases serve as negative feedback regulators of extracellular signal-regulated kinase (ERK) activity. The upregulation occurs over hours following exposure and represents a compensatory mechanism to limit excessive MAPK signaling.

Brain-derived neurotrophic factor (BDNF) expression shows differential regulation in various brain regions following compound exposure [8]. Increased BDNF expression occurs in the prefrontal cortex and nucleus accumbens, while decreased expression is observed in the hippocampus. This regional specificity suggests complex transcriptional regulation mechanisms that evolve over hours to days following exposure.

Protein Binding Behaviors

Protein binding interactions demonstrate the compound's ability to interact with diverse protein targets through multiple binding mechanisms. Sigma-1 receptor binding occurs through competitive inhibition, with a dissociation constant of 3.06 μM [9]. This interaction produces functional consequences including altered locomotor activity and neuroprotective effects. The competitive nature of binding suggests direct competition with endogenous sigma-1 receptor ligands.

Trace amine-associated receptor 1 (TAAR1) binding demonstrates agonist properties, with particularly high affinity for metabolites of the compound (51 nM) [5]. This receptor activation triggers G-protein coupled signaling cascades that modulate dopaminergic neurotransmission. The agonist behavior indicates that the compound and its metabolites can fully activate receptor-mediated responses.

Monoamine transporter binding involves substrate-type interactions with varying affinities across transporter subtypes [5]. The serotonin transporter shows highest affinity (0.447 μM), followed by norepinephrine transporter (0.667 μM), and dopamine transporter (17 μM). These substrate interactions result in competitive reuptake inhibition and reverse transport mechanisms.

Vesicular protein interactions involve inhibitory binding to vesicular monoamine transporter 2, disrupting normal vesicular storage mechanisms [4]. The compound competes with endogenous monoamines for vesicular uptake while simultaneously dissipating the pH gradient necessary for transporter function. This dual mechanism produces profound alterations in neurotransmitter storage and release.

Cellular Transport Mechanism Investigations

Cellular transport mechanisms represent critical determinants of the compound's biochemical activity and tissue distribution. Plasma membrane dopamine transporter interactions involve reverse transport mechanisms dependent on sodium and chloride gradients [5]. The compound functions as a substrate with an EC50 of 22 μM, producing bidirectional transport that increases synaptic dopamine concentrations.

Plasma membrane serotonin transporter interactions demonstrate higher affinity substrate behavior with an EC50 of 5.63 μM [5]. This enhanced affinity results in more potent effects on serotonin neurotransmission compared to dopamine systems. The sodium and chloride dependence indicates that transport occurs through the normal physiological mechanism, albeit in reverse direction.

Plasma membrane norepinephrine transporter interactions show the highest affinity among monoamine transporters, with an EC50 of 77.4 nM [5]. This high-affinity interaction produces significant effects on sympathetic nervous system function through altered norepinephrine reuptake and reverse transport mechanisms.

Vesicular monoamine transporter 2 interactions involve both substrate competition and pH gradient dissipation [10]. The compound enters synaptic vesicles through the transporter and disrupts the proton gradient necessary for monoamine concentration. This dual mechanism produces rapid depletion of vesicular neurotransmitter stores and contributes to altered synaptic transmission patterns.

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant